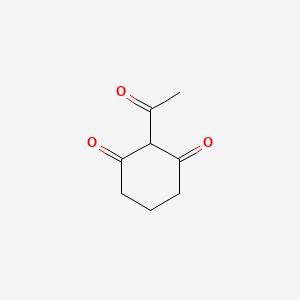

2-Acetyl-1,3-cyclohexanedione

概要

説明

2-アセチルシクロヘキサン-1,3-ジオンは、ケトン型とエノール型両方の構造を持つユニークな有機化合物です。

2. 製法

合成ルートと反応条件: 2-アセチルシクロヘキサン-1,3-ジオンの合成は、一般的にシクロヘキサン-1,3-ジオンのアシル化を伴います。 効果的な方法の1つは、触媒と縮合剤の存在下で、シクロヘキサン-1,3-ジオンをカルボン酸、カルボン酸無水物、または酸塩化物で直接C-アシル化することです 。 別の方法は、シクロヘキサン-1,3-ジオンをカルボン酸塩化物でO-アシル化して得られるエノールアシル化物のO/C-異性化を伴います .

工業的生産方法: 2-アセチルシクロヘキサン-1,3-ジオンの工業的生産では、同様の合成ルートが使用されますが、規模が大きく、収率と効率を高めるために連続式反応器や最適化された反応条件が使用されることがよくあります。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetyl-cyclohexane-1,3-dione typically involves the acylation of cyclohexane-1,3-dione. One effective method is the direct C-acylation of cyclohexane-1,3-diones with carboxylic acids, carboxylic acid anhydrides, or acid chlorides in the presence of catalysts and condensing agents . Another approach involves the O/C-isomerization of enol acylates obtained by O-acylation of cyclohexane-1,3-diones with carboxylic acid chlorides .

Industrial Production Methods: Industrial production of 2-Acetyl-cyclohexane-1,3-dione may utilize similar synthetic routes but on a larger scale, often employing continuous flow reactors and optimized reaction conditions to enhance yield and efficiency.

化学反応の分析

反応の種類: 2-アセチルシクロヘキサン-1,3-ジオンは、以下のような様々な化学反応を起こします。

酸化: ジケトンまたは他の酸化された誘導体を形成するように酸化される可能性があります。

還元: 還元反応によってアルコールまたは他の還元された形態が得られます。

置換: この化合物は、官能基が他の官能基に置き換わる置換反応に参加することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO₄) と三酸化クロム (CrO₃) があります。

還元: 水素化ホウ素ナトリウム (NaBH₄) や水素化リチウムアルミニウム (LiAlH₄) などの還元剤がよく使用されます。

置換: 置換反応の条件には、触媒として塩基または酸を使用することがよくあります。

主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化によってジケトンが得られる一方、還元によってアルコールが生成される可能性があります。

4. 科学研究での応用

2-アセチルシクロヘキサン-1,3-ジオンは、科学研究で幅広い用途を持っています。

化学: 有機合成におけるビルディングブロックとして役立ち、複雑な分子の生成を可能にします。

生物学: この化合物は、酵素阻害や代謝経路を研究する際に使用されます。

医学: 医薬品や治療薬の前駆体としての可能性が研究されています。

科学的研究の応用

Pharmaceutical Applications

Intermediates for Drug Synthesis

One of the primary applications of 2-acetyl-1,3-cyclohexanedione is as an intermediate in the synthesis of pharmaceuticals. It is particularly useful in the production of 2-acylresorcinols, which serve as precursors for various medicinal compounds. For instance, 2-acetylresorcinol derived from this compound is utilized in formulations for cough and phlegm medicines .

Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial properties. A study investigated its effectiveness against several foodborne bacteria, revealing that it possesses significant antimicrobial activity, making it a candidate for developing food preservatives or therapeutic agents .

Agricultural Applications

Pesticide Development

In agricultural chemistry, this compound is explored for its potential in developing pesticides. Its derivatives have been studied for their efficacy against pests and pathogens affecting crops. The compound's ability to chelate metal ions also suggests its role in enhancing the bioavailability of nutrients in soil .

Analytical Chemistry

Metal Chelation Studies

The compound has been used in analytical chemistry for the determination and fractionation of metals. For example, studies have shown that it effectively complexes with iron(III), which can be crucial in analyzing metal content in beverages like beer and wine . This application is particularly relevant in quality control processes within the beverage industry.

Data Table: Summary of Applications

Case Study 1: Antimicrobial Efficacy

A study published in Microbial Pathogenesis evaluated the antimicrobial activity of various derivatives of leptospermone, including this compound. The Minimum Inhibitory Concentrations (MIC) were determined against six foodborne pathogens, showing promising results that suggest its potential use as a natural preservative in food products .

Case Study 2: Metal Complexation

Research conducted by Blanco et al. focused on the interaction between this compound and iron(III) ions. The findings indicated that this complexation could affect fermentation processes in beer production by altering metal availability during fermentation .

作用機序

2-アセチルシクロヘキサン-1,3-ジオンが効果を発揮するメカニズムには、特定の酵素の阻害が関与することがよくあります。 たとえば、植物におけるプラストキノン生合成に重要な酵素であるp-ヒドロキシフェニルピルビン酸ジオキシゲナーゼ (HPPD) を阻害することが示されています 。 この阻害はカロテノイドの生合成を阻害し、この化合物のいくつかの誘導体に観察される除草剤活性を引き起こします。

類似の化合物:

1,3-シクロヘキサンジオン: 構造異性体で、反応性は似ていますが用途は異なります。

ジメドン(5,5-ジメチル-1,3-シクロヘキサンジオン): 有機合成で使用されるよく知られた試薬です.

2-(テトラゾリルアセチル)シクロヘキサン-1,3-ジオン: 生物活性を持つ可能性のある誘導体です.

ユニークさ: 2-アセチルシクロヘキサン-1,3-ジオンは、その特定のアシル基のためにユニークであり、その類似体と比較して異なる反応性と用途を与えています。 HPPD を阻害する能力と除草剤開発における役割は、科学研究と産業用途の両方におけるその重要性を強調しています。

類似化合物との比較

1,3-Cyclohexanedione: A structural isomer with similar reactivity but different applications.

Dimedone (5,5-dimethyl-1,3-cyclohexanedione): A well-known reagent used in organic synthesis.

2-(Tetrazolylacetyl)cyclohexane-1,3-dione: A derivative with potential biological activity.

Uniqueness: 2-Acetyl-cyclohexane-1,3-dione is unique due to its specific acyl group, which imparts distinct reactivity and applications compared to its analogs. Its ability to inhibit HPPD and its role in herbicide development highlight its significance in both scientific research and industrial applications.

生物活性

2-Acetyl-1,3-cyclohexanedione (C8H10O3) is an organic compound that has garnered attention for its diverse biological activities and potential applications in various fields, including medicine and agriculture. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound features a unique structure that allows it to exist in both ketone and enol forms. It is primarily utilized in studies involving enzyme inhibition and metabolic pathways, with implications for pharmaceutical development and agricultural applications.

Target of Action

The compound has shown efficacy in chelating iron (III) ions in aqueous solutions, which is significant in contexts such as wine and beer production. This chelation can influence fermentation processes and overall product stability.

Mode of Action

The current understanding suggests that this compound undergoes oxidation after forming an intermediate compound, cyclohexane-1,3-dione. This transformation is critical for its biological effects.

Antibacterial Activity

Research indicates that this compound exhibits antibacterial properties. A study tested its metal complexes against various bacterial strains, including Escherichia coli and Staphylococcus aureus, demonstrating moderate antibacterial activity compared to standard antibiotics like ampicillin .

| Bacterial Strain | Activity Level |

|---|---|

| Escherichia coli ATCC 25922 | Moderate |

| Enterococcus faecalis ATCC 29212 | Moderate |

| Staphylococcus aureus ATCC 25923 | Moderate |

| Salmonella typhimurium CCM 583 | Moderate |

Enzyme Inhibition

The compound has been studied for its role in inhibiting specific enzymes involved in metabolic pathways. For instance, it interacts with cyclohexanone monooxygenase, influencing cellular metabolism and signaling pathways .

Study on Chelation Effects

A notable study investigated the effects of this compound on the fermentation process in beer production. The research highlighted how the compound's chelation of iron (III) ions affected yeast activity and overall fermentation efficiency. The findings suggested that controlling iron levels through this compound could enhance product quality.

Synthesis and Characterization

Another research effort focused on synthesizing derivatives of cyclohexane-1,3-dione to evaluate their biological activities. The synthesized ligands were characterized using various spectroscopic methods (IR, NMR) and were tested for their antibacterial properties against several pathogens. This study underscored the importance of structural modifications in enhancing biological efficacy .

特性

IUPAC Name |

2-acetylcyclohexane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c1-5(9)8-6(10)3-2-4-7(8)11/h8H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHNXDYRMRBQOEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1C(=O)CCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50193577 | |

| Record name | 2-Acetyl-1,3-cyclohexanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50193577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4056-73-9 | |

| Record name | 2-Acetyl-1,3-cyclohexanedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004056739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Acetyl-1,3-cyclohexanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50193577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。